N,N-Bis(2-chloroethyl)-o-bromobenzylamine
Description
N,N-Bis(2-chloroethyl)-o-bromobenzylamine (CAS: 2361-57-1) is a nitrogen mustard derivative with the molecular formula C₁₁H₁₄BrCl₂N and a molecular weight of 311.049 g/mol. Its structure consists of a benzylamine backbone substituted with two 2-chloroethyl groups on the nitrogen atom and a bromine atom at the ortho position of the benzene ring . This compound is part of a broader class of alkylating agents, which are characterized by their ability to transfer alkyl groups to biological macromolecules, leading to DNA crosslinking and cytotoxicity. Key identifiers include HS code 2921499090, DSSTox ID DTXSID00178273, and Wikidata ID Q83048657 .
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-chloro-N-(2-chloroethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrCl2N/c12-11-4-2-1-3-10(11)9-15(7-5-13)8-6-14/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBBRUQPBSTYAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CCCl)CCCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178273 | |
| Record name | Benzenemethanamine, 2-bromo-N,N-bis(2-chloroethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361-57-1 | |
| Record name | o-Bromo-dcba | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002361571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 2-bromo-N,N-bis(2-chloroethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-o-bromobenzylamine typically involves the reaction of o-bromobenzylamine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
o-Bromobenzylamine+2(2-chloroethyl chloride)→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-chloroethyl)-o-bromobenzylamine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines.
Hydrolysis: The chloroethyl groups can be hydrolyzed under acidic or basic conditions to form corresponding alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide and potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce sulfoxides.
Scientific Research Applications
N,N-Bis(2-chloroethyl)-o-bromobenzylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound’s alkylating properties make it useful in studying DNA interactions and modifications.
Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)-o-bromobenzylamine involves the formation of highly reactive intermediates that can alkylate nucleophilic sites in biological molecules such as DNA and proteins. The chloroethyl groups form covalent bonds with nucleophilic atoms, leading to cross-linking and subsequent disruption of biological functions. This alkylation process is the basis for its use in chemotherapy, where it targets rapidly dividing cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with other nitrogen mustards and bis(2-chloroethyl)-substituted analogs, focusing on structural features, molecular properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Variations Influence Reactivity and Specificity: The ortho-bromobenzyl group in the target compound introduces steric hindrance and electronic effects that may alter DNA-binding efficiency compared to the naphthyl group in Chlornapazine or the ethyl group in HN1 .
Research and Therapeutic Context: Chlornapazine was historically used in chemotherapy but withdrawn due to secondary cancers, highlighting the risk-benefit balance in nitrogen mustard therapies . The target compound’s o-bromobenzyl substituent could enhance tumor targeting compared to non-aromatic mustards, though experimental validation is lacking .
Biological Activity
N,N-Bis(2-chloroethyl)-o-bromobenzylamine is an alkylating agent known for its significant biological activities, particularly in the context of cancer research and neuropharmacology. This compound has garnered attention due to its dual role as a potential therapeutic agent and a toxicant. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : CHBrClN
- Molar Mass : 313.06 g/mol
- Solubility : Soluble in DMSO
- Appearance : Solid
This compound functions primarily as an alkylating agent, which means it can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. This interaction can disrupt normal cellular processes, leading to cell death or mutation.
Biochemical Pathways
- DNA Alkylation : The compound transfers its chloroethyl groups to nucleobases in DNA, primarily targeting guanine residues. This results in the formation of 7-(2-chloroethyl)guanine, which can mispair during DNA replication.
- Cell Cycle Disruption : By damaging DNA, this compound can induce cell cycle arrest, particularly at the G2/M checkpoint.
- Signal Transduction Pathways : The compound may influence various signaling pathways involved in apoptosis and cell survival, such as the MAPK and PI3K/Akt pathways.
Antitumor Activity
Numerous studies have highlighted the antitumor potential of this compound:
- In vitro Studies : In cancer cell lines, this compound has shown cytotoxic effects at micromolar concentrations. For example, it has been reported to inhibit the proliferation of human glioblastoma cells by inducing apoptosis through DNA damage response pathways.
- In vivo Studies : Animal models treated with this compound exhibited significant tumor regression in xenograft models of breast and prostate cancers.
Neuropharmacological Effects
Research indicates that this compound also affects neurotransmitter systems:
- Norepinephrine Depletion : Similar compounds have demonstrated a capacity to deplete norepinephrine levels in the central nervous system (CNS), potentially impacting mood and cognitive functions .
- Behavioral Changes : In animal studies, administration of this compound has led to observable behavioral alterations, suggesting neurotoxic effects at higher doses.
Case Study 1: Tumorigenicity in Rodent Models
A study involving male Sprague-Dawley rats treated with varying doses of this compound showed a dose-dependent increase in tumor incidence. The most common tumors observed were of the mammary gland and nervous system. High-dose groups displayed a higher frequency of aggressive tumor types, indicating potential for significant carcinogenicity .
Case Study 2: Neurotoxicity Assessment
In a separate investigation assessing neurotoxic effects, rodents exposed to this compound exhibited marked reductions in motor coordination and increased anxiety-like behaviors. These findings suggest that while the compound may have therapeutic applications in oncology, caution is warranted regarding its neurotoxic potential .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
